(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine
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Description
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine is a useful research compound. Its molecular formula is C17H21ClN2O and its molecular weight is 304.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine and its derivatives are primarily studied in the context of their synthesis and characterization. For example, Heiskell et al. (2005) focused on synthesizing and characterizing a series of alkyl and aryl-(4-methyl-6-nitro-quinolin-2-yl)amines, which share a similar structural framework with the compound (Heiskell et al., 2005).
Catalytic Applications
In catalysis, Paolucci et al. (2008) examined scandium complexes with ligands related to this compound, demonstrating their efficacy in olefin polymerization (Paolucci et al., 2008).
Amination Reactions
The role of similar quinoline derivatives in amination reactions was explored by Garlapati et al. (2012), who synthesized 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives and utilized them for amination reactions with various amines (Garlapati et al., 2012).
Biological Applications
In the context of biological applications, El-Gamal et al. (2016) synthesized novel quinoline derivatives bearing different heterocyclic moieties and evaluated their antimicrobial properties. This study indicates the potential biological significance of quinoline derivatives in developing antimicrobial agents (El-Gamal et al., 2016).
Green Chemistry Synthesis
Siddiqui and Khan (2014) described an eco-friendly and sustainable protocol for synthesizing new quinolinyl alkenes, which could be related to the environmental aspects of synthesizing compounds like this compound (Siddiqui & Khan, 2014).
Properties
IUPAC Name |
N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c1-2-21-15-7-8-16-12(10-15)9-13(17(18)20-16)11-19-14-5-3-4-6-14/h7-10,14,19H,2-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUQQAGTXHJHMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.